(4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine

Lipophilicity LogP Drug design

(4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine (CAS 1246466-47-6; molecular formula C₈H₅F₈N₃; molecular weight 295.13 g·mol⁻¹; synonym: 2-hydrazino-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine) is a highly fluorinated pyridine-hydrazine hybrid belonging to the class of perfluoroalkyl-substituted 2-hydrazinopyridines. The molecule bears a hydrazino (-NHNH₂) group at the 2-position of the pyridine ring, a pentafluoroethyl (-C₂F₅) group at the 4-position, and a trifluoromethyl (-CF₃) group at the 5-position, resulting in a total of eight fluorine atoms per molecule.

Molecular Formula C8H5F8N3
Molecular Weight 295.13 g/mol
Cat. No. B12114469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine
Molecular FormulaC8H5F8N3
Molecular Weight295.13 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1NN)C(F)(F)F)C(C(F)(F)F)(F)F
InChIInChI=1S/C8H5F8N3/c9-6(10,8(14,15)16)3-1-5(19-17)18-2-4(3)7(11,12)13/h1-2H,17H2,(H,18,19)
InChIKeyTZMDCPRLYUQIHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine: Baseline Identity, Key Physicochemical Signatures, and Procurement-Relevant Classification


(4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine (CAS 1246466-47-6; molecular formula C₈H₅F₈N₃; molecular weight 295.13 g·mol⁻¹; synonym: 2-hydrazino-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine) is a highly fluorinated pyridine-hydrazine hybrid belonging to the class of perfluoroalkyl-substituted 2-hydrazinopyridines . The molecule bears a hydrazino (-NHNH₂) group at the 2-position of the pyridine ring, a pentafluoroethyl (-C₂F₅) group at the 4-position, and a trifluoromethyl (-CF₃) group at the 5-position, resulting in a total of eight fluorine atoms per molecule. Its computed partition coefficient (LogP = 3.81) and polar surface area (PSA = 50.94 Ų) position it as a significantly more lipophilic analogue relative to commonly listed mono-fluorinated or non-perfluoroalkylated 2-hydrazinopyridines [1]. It is primarily supplied as a research intermediate for constructing fluorinated heterocyclic scaffolds in agrochemical and pharmaceutical discovery programs [2].

Why (4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine Cannot Be Replaced by Simpler 2-Hydrazinopyridines in Fluorine-Critical Programs


Generic 2-hydrazinopyridines bearing a single trifluoromethyl substituent (e.g., 2-hydrazinyl-5-(trifluoromethyl)pyridine, LogP ≈ 1.3–2.2) or unsubstituted 2-hydrazinopyridine (LogP not reported, but inherently lower due to absence of perfluoroalkyl groups) are substantially less lipophilic than the target compound (LogP = 3.81) [1]. Moreover, the combined electron-withdrawing effect of the pentafluoroethyl and trifluoromethyl groups reduces the electron density of the pyridine ring to a greater extent than a single -CF₃ substituent, altering both the nucleophilicity of the hydrazine moiety and the susceptibility of the ring to electrophilic substitution . These differences manifest in altered reaction kinetics during hydrazone/heterocycle formation, divergent metabolic stability of downstream products, and distinct ability to engage hydrophobic binding pockets in biological targets—making direct interchange of structural analogues an unreliable strategy in synthetic route optimization or structure-activity relationship (SAR) campaigns.

Quantitative Evidence Guide: (4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine Versus Analogues on Differentiation Dimensions


LogP Differential: >1.6 Log Units Higher Lipophilicity Versus Mono-Trifluoromethyl Analogues

The target compound exhibits a computed LogP of 3.81, which is 1.66 log units higher than the widely available 2-hydrazinyl-5-(trifluoromethyl)pyridine (LogP = 2.16) [1] and >2.3 log units above 2-hydrazinyl-3-(trifluoromethyl)pyridine (LogP = 1.49) . This difference translates into an approximately 45‑fold higher predicted octanol-water partition coefficient relative to the 5-CF₃ analogue, indicating substantially greater membrane permeability potential and hydrophobic binding-site compatibility.

Lipophilicity LogP Drug design Physicochemical profiling

Molecular Weight and Fluorine Content: 67% Higher Molecular Mass and 2.7-Fold More Fluorine Atoms Than Mono-CF₃ Analogues

The target compound incorporates eight fluorine atoms and has a molecular weight of 295.13 g·mol⁻¹, versus 177.13 g·mol⁻¹ and three fluorine atoms for 2-hydrazinyl-5-(trifluoromethyl)pyridine [1]. This represents a 67% increase in molecular mass and a 2.7-fold higher fluorine count. The elevated fluorine loading is associated with stronger cumulative electron-withdrawing effects, enhanced metabolic oxidative stability of downstream derivatives, and a more informative ¹⁹F NMR spectroscopic signature for reaction monitoring [2].

Fluorine content Molecular weight Metabolic stability 19F NMR

Polar Surface Area Constancy with Lipophilicity Gain: Tuning Membrane Permeability Without Increasing H-Bonding Capacity

Despite the substantial increase in LogP, the polar surface area of the target compound (PSA = 50.94 Ų) is identical to that of 2-hydrazinyl-5-(trifluoromethyl)pyridine (PSA = 50.94 Ų) and 2-hydrazinyl-4-(trifluoromethyl)pyridine (PSA = 50.94 Ų) [1][2]. This decoupling of lipophilicity from hydrogen-bonding capacity is a hallmark advantage of perfluoroalkyl substitution: it increases hydrophobic character without introducing additional hydrogen-bond donors or acceptors. The result is a compound that retains the same capacity for specific polar interactions while gaining significant passive membrane permeability.

PSA Permeability Drug-likeness Physicochemical balance

pKa Modulation: Weakened Basicity of the Pyridine Nitrogen Due to Dual Perfluoroalkyl Substitution

The predicted pKa of the conjugate acid of the target compound is 8.35 ± 0.70, reflecting the electron-withdrawing effect of the pentafluoroethyl and trifluoromethyl groups . Although no experimental pKa for the direct mono-CF₃ analogue has been identified in authoritative databases, unsubstituted 2-hydrazinopyridine and alkyl-substituted pyridines typically exhibit pKa values in the range of 5–7 for the pyridinium nitrogen [1]. The elevated pKa of the target compound is consistent with the hydrazine moiety dominating the acid-base behavior, while the perfluoroalkyl groups reduce the basicity of the ring nitrogen relative to non-fluorinated or mono-fluorinated 2-hydrazinopyridines. This altered basicity modulates both the nucleophilicity of the hydrazine group in condensation reactions and the speciation of the compound under physiological or formulation pH conditions .

pKa Basicity Nucleophilicity Reactivity tuning

Best-Fit Research and Industrial Application Scenarios for (4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine


Agrochemical Intermediate for Herbicidal 1-Pyridylpyrazoles Requiring Enhanced Lipophilicity

The compound serves as a direct precursor for constructing herbicidal 1-pyridylpyrazole scaffolds via condensation with 1,3-diketones, as established in the trifluoromethylpyridine patent literature . The elevated LogP (3.81 versus 2.16 for the mono-CF₃ analogue) [1] is expected to improve cuticular penetration and phloem mobility of the resulting pyrazole herbicides, a critical performance parameter in whole-plant agrochemical screens. Procurement of this specific analogue is warranted when SAR studies indicate that increased lipophilicity correlates with improved weed control efficacy.

Fragment-Based and Structure-Based Drug Design Requiring High Fluorine Density Without PSA Penalty

In fragment-based drug discovery, the combination of high fluorine content (8 F atoms), elevated LogP (3.81), and unchanged PSA (50.94 Ų) relative to less-fluorinated congeners [1] makes this compound a uniquely informative probe for mapping fluorophilic binding pockets. The identical PSA across the mono-CF₃ and dual-perfluoroalkyl series allows SAR deconvolution of hydrophobic versus polar contributions to binding affinity—an experimental design not achievable with analogues where lipophilicity and PSA co-vary.

19F NMR Probe Development and In-Cell NMR Studies of Hydrazone-Derived Molecular Architectures

The eight magnetically distinct fluorine atoms provide a dense ¹⁹F NMR signature with multiple chemical shift environments (CF₃ and CF₂/CF₃ of the pentafluoroethyl group), enabling sensitive detection at low micromolar concentrations. Derivatives synthesized from this hydrazine building block can be tracked in complex biological matrices without interference from endogenous fluorine signals, a practical advantage for cellular target engagement assays .

Diversity-Oriented Synthesis of Perfluoroalkylated Heterocycle Libraries

The hydrazine functionality enables rapid diversification through hydrazone formation, cyclocondensation to pyrazoles/triazoles, and subsequent functionalization. The dual perfluoroalkyl substitution pattern provides a distinct region of chemical space (high LogP, high fluorine count, low PSA variability) compared to libraries built from mono-substituted 2-hydrazinopyridines, supporting the exploration of under-sampled physicochemical property space in lead generation campaigns [1].

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